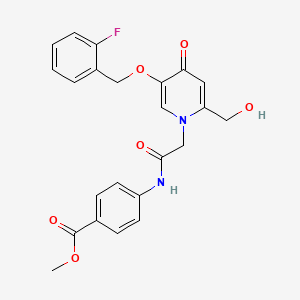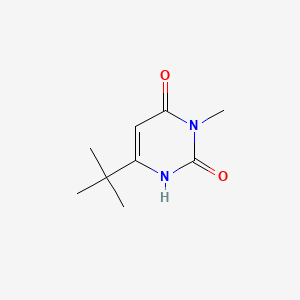
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” is a heterocyclic organic compound . It is a derivative of pyrimidine, a bicyclic compound with two nitrogen atoms in each ring . Pyrimidine derivatives have found a wide range of biological applications as anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, antitopoisomerase, antitumour, antiviral and antioxidant agents .
Synthesis Analysis
The synthesis of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” and its derivatives often involves multi-step reactions. For instance, a series of dihydropyrimidine-2,4-dione moieties was derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis . Acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to form the corresponding dihydropyrimidine-2,4-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis
The molecular structure of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” is characterized by spectroscopic (1H, 13C NMR, and Mass) and analytical techniques . The molecular formula is C9H14N2O2 .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” and its derivatives are crucial in their chemical reactions . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” are determined by its molecular structure. The molecular weight is 182.22 g/mol .科学的研究の応用
Anti-Inflammatory and Antinociceptive Activities
Research led by Altenbach et al. (2008) on a series of 2-aminopyrimidines, including derivatives structurally related to 6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione, revealed potential anti-inflammatory and antinociceptive activities. Their study optimized compounds for potency against the histamine H4 receptor (H4R), showing the therapeutic potential of H4R antagonists in pain management and inflammation (Altenbach et al., 2008).
Spin Interaction in Zinc Complexes
Orio et al. (2010) investigated zinc complexes of mono- and diradical Schiff and Mannich bases, including compounds related to 6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione. These complexes demonstrated unique spin interactions and magnetic properties, offering insights into the design of materials with specific magnetic characteristics (Orio et al., 2010).
Supramolecular Chemistry
The study by Beijer et al. (1998) highlighted the strong dimerization capabilities of ureidopyrimidinones through quadruple hydrogen bonding, suggesting their utility as building blocks in supramolecular assemblies. This property is significant for developing new materials and drug delivery systems (Beijer et al., 1998).
Antithrombotic Compounds
Furrer, Wágner, and Fehlhaber (1994) synthesized derivatives of pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating antithrombotic properties. These findings could guide the development of new therapeutic agents for treating thrombotic disorders (Furrer et al., 1994).
Heterocycle Synthesis
Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, elucidating their structural and electronic properties through experimental and computational methods. Such compounds have potential applications in drug discovery and materials science (Ashraf et al., 2019).
特性
IUPAC Name |
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-5-7(12)11(4)8(13)10-6/h5H,1-4H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJHSPILITXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)
![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
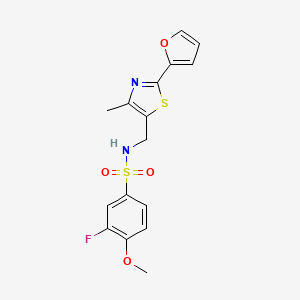
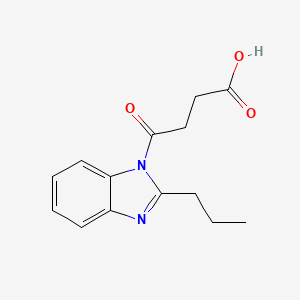
![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)
![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)
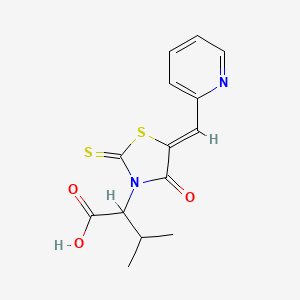
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)
![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)
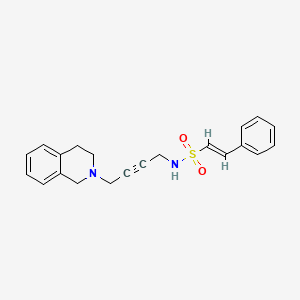
![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)
![rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B2740902.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)
